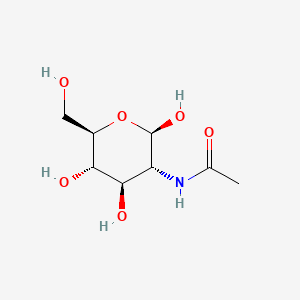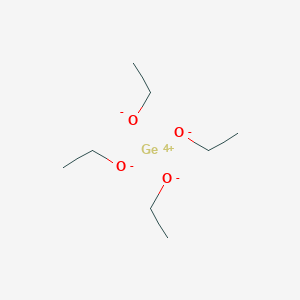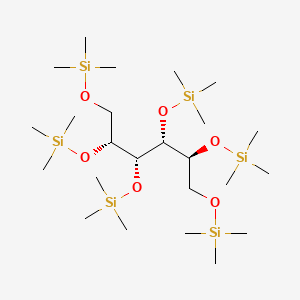
2-(2-OXO-2-PHENYLETHYL)MALONONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 2-(2-OXO-2-PHENYLETHYL)MALONONITRILE derivatives can be achieved through various methodologies, including Michael addition reactions and condensation processes. For example, the Michael addition of masked acyl cyanide reagents to substituted nitroolefins has been developed for the efficient synthesis of (2-nitro-1-phenylethyl)malononitriles with excellent yields, highlighting a scalable approach to these compounds (Sun et al., 2023).
Molecular Structure Analysis
The molecular structure of 2-(2-OXO-2-PHENYLETHYL)MALONONITRILE and its derivatives is a subject of study to understand their reactivity and properties. Computational studies using DFT methods have been conducted to calculate geometric parameters and study intramolecular charge transfer interactions, providing insights into the stabilization mechanisms of these molecules (Mabkhot et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of 2-(2-OXO-2-PHENYLETHYL)MALONONITRILE allows for its participation in various chemical reactions, forming a wide range of derivatives. For instance, reactions with malononitrile in the presence of amines under acidic conditions have been explored for the synthesis of different heterocyclic compounds, demonstrating the compound's versatility in organic synthesis (Martins et al., 2009).
Physical Properties Analysis
The physical properties of 2-(2-OXO-2-PHENYLETHYL)MALONONITRILE derivatives, such as solvatochromic behavior, have been studied to understand their potential applications. The investigation of crystal structure and solvatochromic behavior of specific derivatives reveals information on their suitability for use in materials science, particularly in areas related to photophysics and nonlinear optics (Bogdanov et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity patterns and functional group transformations of 2-(2-OXO-2-PHENYLETHYL)MALONONITRILE, are essential for its applications in synthesis. Research has shown that substituent-dependent divergent synthesis can yield a variety of compounds, illustrating the compound's flexibility and potential for creating pharmacologically active molecules (Gotsko et al., 2022).
Scientific Research Applications
Synthesis Techniques and Derivatives
A microwave-assisted, solvent-free method has been developed for synthesizing novel 2-amino-4-(2-oxo-2H-chromen-3-yl)nicotinonitriles, showcasing the utility of 2-(2-oxo-2-phenylethyl)malononitrile in facilitating efficient chemical reactions under environmentally friendly conditions (Srikrishna & Dubey, 2018). Additionally, the interaction of malononitrile with acetylacetone has been studied, revealing the formation of complex organic structures, further illustrating the compound's role in diverse chemical syntheses (Kalita & Kim, 2018).
Analytical and Sensing Applications
Research has introduced a novel colorimetric signaling probe for the selective analysis of malononitrile, emphasizing its significance in both industrial and environmental monitoring. This development highlights the compound's potential in the creation of sensitive and selective analytical methods for key chemicals (Kim et al., 2020).
Catalysis and Chemical Transformations
Studies have demonstrated the use of 2-(2-oxo-2-phenylethyl)malononitrile in the direct construction of novel dispiro heterocycles through 1,3-dipolar cycloaddition, showcasing its versatility in facilitating complex chemical transformations and synthesis of heterocyclic compounds (Dandia, Jain, & Bhati, 2011).
Environmental and Health Monitoring
The development of a latent turn-on fluorescent probe for detecting toxic malononitrile in water underscores the importance of 2-(2-oxo-2-phenylethyl)malononitrile derivatives in environmental safety and public health. This research contributes to the advancement of methods for monitoring potentially hazardous chemicals in various settings (Jung et al., 2020).
Safety and Hazards
The compound is classified as dangerous with hazard statements H301, H311, and H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-OXO-2-PHENYLETHYL)MALONONITRILE involves the reaction of benzaldehyde with malononitrile followed by the addition of acetylacetone to the resulting product.", "Starting Materials": [ "Benzaldehyde", "Malononitrile", "Acetylacetone" ], "Reaction": [ "Step 1: Benzaldehyde is reacted with malononitrile in the presence of a base catalyst such as sodium ethoxide to form 2-phenylacetonitrile.", "Step 2: 2-phenylacetonitrile is then reacted with acetylacetone in the presence of a base catalyst such as sodium ethoxide to form 2-(2-OXO-2-PHENYLETHYL)MALONONITRILE.", "Step 3: The product is then purified through recrystallization or column chromatography." ] } | |
CAS RN |
14476-72-3 |
Molecular Formula |
C11H8N2O |
Molecular Weight |
184.19 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(3S,4S,5R,6R)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate](/img/structure/B1143581.png)


